5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

15-Lipoxygenase inhibition Anti-inflammatory Triazole hybrids

5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 537017-38-2) is a 4,5-disubstituted 4H-1,2,4-triazole-3-thiol/thione heterocycle (C₁₃H₁₀ClN₃OS, MW 291.76 g/mol, XLogP3-AA 2.9). The compound bears a 4-chlorophenyl group at the 5-position and a distinct 2-furylmethyl moiety at N4, differentiating it from the N4-unsubstituted parent scaffold (yucasin, CAS 26028-65-9) and from other 4-aryl-substituted analogs.

Molecular Formula C13H10ClN3OS
Molecular Weight 291.76 g/mol
CAS No. 537017-38-2
Cat. No. B1363911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
CAS537017-38-2
Molecular FormulaC13H10ClN3OS
Molecular Weight291.76 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19)
InChIKeyUVWPRSXBMKZBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol: Identity & Sourcing Baseline


5-(4-Chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 537017-38-2) is a 4,5-disubstituted 4H-1,2,4-triazole-3-thiol/thione heterocycle (C₁₃H₁₀ClN₃OS, MW 291.76 g/mol, XLogP3-AA 2.9) [1]. The compound bears a 4-chlorophenyl group at the 5-position and a distinct 2-furylmethyl moiety at N4, differentiating it from the N4-unsubstituted parent scaffold (yucasin, CAS 26028-65-9) and from other 4-aryl-substituted analogs [2][3]. This 1,2,4-triazole-3-thiol scaffold is established as a privileged structure with reported anticancer, antimicrobial, and enzyme-inhibitory activities, and the N4-furylmethyl substitution has been specifically utilized as the core motif for generating potent 15-lipoxygenase (15-LOX) inhibitor candidates [3][4].

15-LOX pathway inhibitor scaffold. N4-furylmethyl-4-chlorophenyl triazole-3-thiol core used as synthetic intermediate for developing 15-lipoxygenase inhibitor candidates.
N4-substitution controls target profile. The 2-furylmethyl moiety redirects biological target engagement toward mammalian 15-LOX pathways, differentiating it from N4-unsubstituted triazole-3-thiols.
Privileged heterocyclic scaffold. 1,2,4-triazole-3-thiol core with reported bioactivity screening context across multiple target classes; suitable for medicinal chemistry SAR expansion at N4 and S3 positions.

N4-Substitution Governs Target Engagement and Physicochemical Profile


Within the 4H-1,2,4-triazole-3-thiol class, the N4 substituent critically modulates lipophilicity, hydrogen-bonding capacity, conformational flexibility, and ultimately biological target selectivity [1][2]. The N4-unsubstituted analog yucasin (XLogP3 2.5, 2 H-bond donors) is a validated YUCCA flavin monooxygenase inhibitor that blocks auxin biosynthesis in plants [1][3]. In contrast, the N4-furylmethyl-substituted variant (XLogP3 2.9, 1 H-bond donor, 3 rotatable bonds) has been specifically exploited as the essential core scaffold for synthesizing 15-lipoxygenase (15-LOX) inhibitors, a target not reported for the N4-unsubstituted scaffold [2][4]. Similarly, the dichloro analog (CAS 266312-58-7, XLogP3 3.5) exhibits higher lipophilicity that may alter pharmacokinetic behavior and off-target profiles [5]. These quantitative physicochemical differences demonstrate that N4-substituted 1,2,4-triazole-3-thiols are not functionally interchangeable; the specific N4-furylmethyl-4-chlorophenyl combination confers a distinct profile that is directly evidenced in published LOX inhibitor development programs.

This compound vs. yucasin N4-unsubstituted yucasin targets YUCCA auxin biosynthesis in plants; 15-LOX target engagement is not reported for this scaffold. Target profile may not transfer.
This compound vs. dichloro analog 2,4-Dichlorophenyl analog has higher lipophilicity (XLogP3 3.5 vs. 2.9) that may alter off-target profiles and pharmacokinetic behavior. Physicochemical context may differ.
This compound vs. N4-aryl analogs N4-phenyl and other N4-aryl substituted analogs introduce different conformational constraints. Rotatable bond profile and H-bond donor count may shift binding-mode context.

Quantitative Differentiation vs. Closest Analogs


N4-Furylmethyl Enables 15-LOX Inhibitor Development

The N4-furylmethyl-4-chlorophenyl triazole core of CAS 537017-38-2 was used as the essential synthetic intermediate for constructing 15-LOX inhibitor hybrids in the Yasin et al. (2023) study [1]. The propionamide derivatives built from this scaffold demonstrated IC50 values of 21.83 ± 0.56 µM (compound 7a) and 25.72 ± 0.51 µM (compound 7f) against soybean 15-LOX, comparable to the reference inhibitor baicalein (IC50 22.1 µM) [1]. In contrast, the N4-unsubstituted yucasin scaffold has only reported YUCCA inhibitory activity and was not evaluated or reported as a LOX inhibitor scaffold in this or related studies [2]. This demonstrates that the N4-furylmethyl substitution is a prerequisite for redirecting the biological target profile of the 1,2,4-triazole-3-thiol core from YUCCA toward 15-LOX engagement.

15-LOX Scaffold Comparison
Class-level
Derived hybrids: IC50 21.8–25.7 µM vs. baicalein 22.1 µM
Supports 15-LOX inhibitor scaffold selection over N4-unsubstituted analogs.
Reported in Yasin et al. 2023; soybean 15-LOX chemiluminescence assay.
15-Lipoxygenase inhibition Anti-inflammatory Triazole hybrids Soybean LOX assay

Lipophilicity Differentiation: XLogP3 Comparison

Computed XLogP3-AA values from PubChem provide a standardized lipophilicity comparison across the N4-substitution series [1][2][3]. The target compound (XLogP3 2.9) occupies an intermediate lipophilicity position: 0.4 log units higher than the N4-unsubstituted yucasin (XLogP3 2.5) and 0.6 log units lower than the 2,4-dichlorophenyl analog (CAS 266312-58-7, XLogP3 3.5). This moderate lipophilicity, combined with a single H-bond donor and three H-bond acceptors, positions the compound favorably within established drug-likeness guidelines (Lipinski Rule of Five), whereas the dichloro analog begins to approach the upper lipophilicity boundary associated with increased promiscuity and poorer developability profiles [1][3].

Lipophilicity
Reported
XLogP3 2.9
Intermediate lipophilicity within the N4-substituted analog series.
+0.4 log units vs. yucasin (2.5); −0.6 vs. dichloro analog (3.5). Computed XLogP3-AA, PubChem.
Lipophilicity XLogP3 Drug-likeness Membrane permeability Physicochemical profiling

Conformational Flexibility & H-Bonding Profile vs. Analogs

The N4-furylmethyl group confers a distinct conformational and hydrogen-bonding profile relative to N4-unsubstituted (yucasin) and N4-phenyl-substituted analogs [1][2][3][4]. The target compound possesses 3 rotatable bonds and 1 H-bond donor / 3 H-bond acceptors, compared to yucasin with only 1 rotatable bond and 2 H-bond donors / 1 H-bond acceptor [1][2]. The N4-phenyl analog (CAS 93300-54-0) features a rigid aromatic N4 substituent with different conformational constraints [4]. The increased rotatable bond count (3 vs. 1) in the target compound provides greater conformational adaptability for induced-fit binding to enzyme pockets such as 15-LOX, while the reduction in H-bond donor count (1 vs. 2) reduces potential for non-specific polar interactions that can drive off-target binding [1][2].

Conformational Profile
Reported
3 rot. bonds | 1 HBD | 3 HBA
Supports induced-fit binding studies for enzyme pocket engagement.
+2 rotatable bonds and −1 HBD vs. yucasin scaffold. Computed Cactvs, PubChem.
Conformational flexibility Hydrogen bonding Rotatable bonds Molecular recognition SAR

Procurement Cost & Lead Time Advantage vs. Dichloro Analog

A direct procurement comparison from a common supplier (AKSci) reveals that CAS 537017-38-2 offers a substantial cost and lead time advantage over its closest commercially available analog, the 2,4-dichlorophenyl variant (CAS 266312-58-7) . The target compound is priced at $92/100mg and $684/1g with a 1-week lead time, while the dichloro analog costs $177/100mg and $305/1g with a 4-week lead time . This represents a 48% lower cost for the 100mg scale and a significantly shorter delivery window—a critical factor for time-sensitive research programs. Both compounds are supplied at 95% purity, making the monochloro target compound the more economical and logistically efficient choice for initial screening and SAR exploration .

Procurement Comparison
Data to verify
100 mg: $92 (1 wk) vs. $177 (4 wk)
Reported screening-scale procurement context favors this compound.
Supplier catalog data as of May 2026; both at 95% purity. Verify prior to procurement.
Procurement cost Lead time Chemical sourcing Commercial availability

Key Application Scenarios


15-LOX Inhibitor Lead Synthesis via Propionamide Hybridization

Researchers developing 15-LOX inhibitors for anti-inflammatory drug discovery should procure this compound as the starting core scaffold. The N4-furylmethyl-4-chlorophenyl triazole can be elaborated into propionamide hybrids using the methodology of Yasin et al. (2023), yielding compounds with IC50 values in the 21–39 µM range against soybean 15-LOX, comparable to baicalein [1]. The intermediate lipophilicity (XLogP3 2.9) and balanced hydrogen-bonding profile (1 HBD, 3 HBA) of the parent thiol provide a favorable starting point for further optimization of potency and drug-like properties [2].

SAR Exploration at N4 Position of 1,2,4-Triazole-3-thiols

Medicinal chemists conducting systematic SAR studies on 1,2,4-triazole-3-thiol scaffolds should include this compound as the N4-furylmethyl reference point. Its XLogP3 (2.9) sits at the midpoint between the less lipophilic N4-unsubstituted yucasin (XLogP3 2.5) and the more lipophilic 2,4-dichloro N4-furylmethyl analog (XLogP3 3.5), enabling direct comparison of how N4-substitution modulates target engagement, cytotoxicity, and pharmacokinetic parameters across the series [2][3][4]. The 3-rotatable-bond conformation further distinguishes it from rigid N4-aryl analogs [4].

Pathway-Specific Probe Design

Investigators seeking to develop selective chemical probes for pathway deconvolution can exploit the differential target profile conferred by the N4-furylmethyl group. Unlike the N4-unsubstituted yucasin, which selectively targets YUCCA-mediated auxin biosynthesis in plants, this compound's scaffold directs target engagement toward mammalian 15-LOX pathways, as evidenced by the Yasin et al. study [1][5]. This enables the design of pathway-selective probes that distinguish LOX-mediated inflammatory signaling from other triazole-sensitive pathways.

Cost-Efficient Library Expansion for LOX Screening

Procurement managers and screening laboratory directors should prioritize this compound over the dichloro analog (CAS 266312-58-7) for initial 15-LOX screening library construction. At the 100mg screening scale, the target compound costs 48% less ($92 vs. $177) and ships in 1 week versus 4 weeks for the dichloro analog, enabling faster screen execution and data generation . Its intermediate lipophilicity profile also reduces the risk of false positives from highly lipophilic compounds aggregating in biochemical assays [2][4].

Application
Selection Property
Validation Focus
15-LOX pathway inhibitor development
N4-furylmethyl scaffold specificity
LOX pathway assay-response context
Triazole-3-thiol SAR exploration
N4-substitution lipophilicity range
Physicochemical profile review
LOX-selective probe development
YUCCA vs. 15-LOX target differentiation
Pathway-response endpoint context
LOX screening library construction
Screening-scale procurement efficiency
Lead time and cost feasibility review
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